Tenofovir alafenamide

Vue d'ensemble

Description

Tenofovir alafenamide is an antiviral medication . It prevents the multiplication of the virus in human cells, which stops the virus from producing new viruses and clears up the infection . It is used for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 12 years of age and older .

Synthesis Analysis

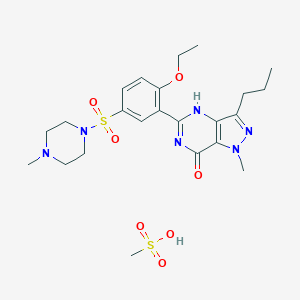

Tenofovir alafenamide (TAF) is an oral antiviral prodrug of tenofovir (TFV). A practical synthetic route of a mixed two diastereomers at phosphorous could start from ®-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). The esterification reaction between PMPA and phenol occurred under the catalysis of dicyclohexylcarbodiimide (DCC) in 1-methyl-2-pyrrolidinone (NMP) at the temperature of 100°C .Molecular Structure Analysis

The single-crystal structure of Tenofovir Alafenamide fumarate hemihydrate (TAF:fumarate:H2O = 2:2:1) was reported. It was initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .Chemical Reactions Analysis

Tenofovir alafenamide is initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF. It was recently proposed that ca. 20–30% proton is transferred to the N atom on the aromatic adenine backbone .Applications De Recherche Scientifique

HIV Prevention

TAF is being used in the development of a topical insert for effective on-demand vaginal and rectal HIV prevention . This insert contains TAF and Elvitegravir (EVG), two potent and synergistic antiretrovirals . It is a simple, low-cost, and discreet option that can be self-administered vaginally and/or rectally, before and after coitus . The TAF/EVG inserts show highly promising preclinical and clinical results for on-demand topical pre- or post-exposure HIV prevention .

Treatment of Acute-on-Chronic Liver Failure Associated with Hepatitis B

TAF, along with Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), has been used in the treatment of acute-on-chronic liver failure (ACLF) associated with Hepatitis B . These three first-line antivirals against chronic hepatitis B have shown similar efficacy and safety in short-term and long-term treatment of HBV-ACLF .

Transdermal Delivery System for HIV Prophylaxis

TAF is being investigated for HIV prophylaxis in the development of a transdermal delivery system . This system aims to improve adherence to the regimen and reduce the possibility of viral resistance .

Antiretroviral Therapy

TAF is an effective nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and HBV . It is more efficient at delivering Tenofovir to target cells .

Safety and Efficacy in Maternal Therapy

TAF therapy has been studied for its safety and efficacy in mothers . However, the specific details of this application are not provided in the search results.

HIV/AIDS Prevention Formulation Design and Optimization

TAF is being used in the design and optimization of HIV/AIDS prevention formulations . The goal is to develop products that are not only safe and effective but also affordable, desirable, and meet the needs of end-users .

Mécanisme D'action

Target of Action

Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

Tenofovir alafenamide is a prodrug, which means it is metabolized in the body to produce the active compound, tenofovir . Once activated, tenofovir inhibits viral polymerase, causing chain termination and the inhibition of viral synthesis . This effectively prevents the replication of the virus, thereby controlling the infection .

Biochemical Pathways

Tenofovir alafenamide is metabolized in the body to produce tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This active form of the drug then inhibits the action of viral reverse transcriptase, an enzyme that is crucial for the replication of the virus . By inhibiting this enzyme, tenofovir prevents the virus from replicating and spreading within the body .

Pharmacokinetics

Tenofovir alafenamide is characterized by its low systemic levels but high intracellular concentration . This allows it to have a large antiviral efficacy at doses ten times lower than tenofovir disoproxil, another prodrug of tenofovir . The drug is eliminated renally by glomerular filtration and active tubular secretion .

Result of Action

The result of the action of tenofovir alafenamide is the effective control of HBV and HIV-1 infections . By preventing the replication of these viruses, the drug helps to control the progression of the diseases they cause . In the case of HBV, for example, tenofovir alafenamide can be used to treat chronic hepatitis B in adults with compensated liver disease .

Action Environment

The action of tenofovir alafenamide can be influenced by various environmental factors. For instance, it has been noted that tenofovir alafenamide shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance . Additionally, it has been observed that tenofovir disoproxil fumarate, a counterpart of tenofovir alafenamide, showed unfavorable renal safety even in short-term treatment . This suggests that the renal environment can significantly influence the action and efficacy of these drugs .

Safety and Hazards

Orientations Futures

Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with Tenofovir alafenamide results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .

Propriétés

IUPAC Name |

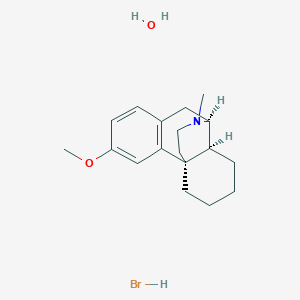

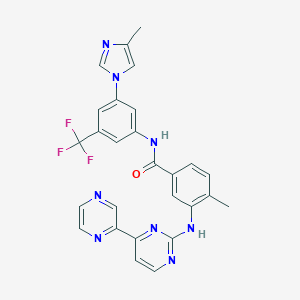

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tenofovir alafenamide | |

CAS RN |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.